2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide
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Overview
Description
2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a benzene ring substituted with three methyl groups and a sulfonamide group attached to a tert-pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE typically involves the sulfonation of a benzene derivative followed by the introduction of the tert-pentylamine group. The reaction conditions often include:
Sulfonation: Using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst.
Amidation: Reacting the sulfonyl chloride intermediate with tert-pentylamine under basic conditions.
Industrial Production Methods
Industrial production may involve continuous flow reactors to optimize yield and purity. The process might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis.
Biology: Studying enzyme inhibition and protein interactions.
Medicine: Potential use as an antimicrobial or antifungal agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylbenzenesulfonamide: Lacks the tert-pentyl group.
N-(tert-Butyl)-benzenesulfonamide: Different alkyl substitution.
4-Methylbenzenesulfonamide: Fewer methyl groups on the benzene ring.
Uniqueness
2,4,5-TRIMETHYL-N-(TERT-PENTYL)-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C14H23NO2S |
---|---|
Molecular Weight |
269.40 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-7-14(5,6)15-18(16,17)13-9-11(3)10(2)8-12(13)4/h8-9,15H,7H2,1-6H3 |
InChI Key |
HXWHBCFEUOBFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Origin of Product |
United States |
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